molecular formula C12H15Cl2N B13873571 4-(3,4-Dichlorophenyl)cyclohexan-1-amine

4-(3,4-Dichlorophenyl)cyclohexan-1-amine

Cat. No.: B13873571
M. Wt: 244.16 g/mol
InChI Key: GZLRHPKTVLWSEX-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)cyclohexan-1-amine is an organic compound with a cyclohexane ring substituted by a 3,4-dichlorophenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)cyclohexan-1-amine typically involves the catalytic hydrogenation of a Schiff base compound in the presence of an amine salt or amide salt. The catalyst used is often palladium or platinum . The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced reactors and separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)cyclohexan-1-amine
  • 4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl-dimethylamine

Uniqueness

4-(3,4-Dichlorophenyl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)cyclohexan-1-amine

InChI

InChI=1S/C12H15Cl2N/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h3,6-8,10H,1-2,4-5,15H2

InChI Key

GZLRHPKTVLWSEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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